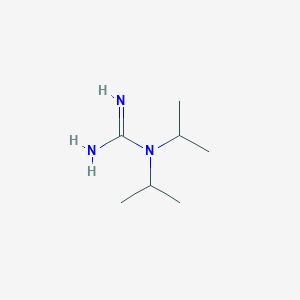

1,1-Di(propan-2-yl)guanidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 桦木醛可以通过一系列化学反应从桦木醇合成。一种常见的合成方法是将桦木醇氧化成桦木酸,然后还原成桦木醛。氧化步骤通常使用琼斯试剂(丙酮中的铬酸)或吡啶鎓氯铬酸 (PCC) 等试剂,而还原步骤可以使用硼氢化钠进行 .

工业生产方法: 桦木醛的工业生产通常涉及从桦树皮中提取桦木醇,然后进行化学转化。提取过程可以使用真空升华、超临界二氧化碳萃取或微波辅助萃取等方法。这些方法旨在最大限度地提高桦木醇的产量和纯度,然后将其化学转化为桦木醛 .

化学反应分析

反应类型: 桦木醛会经历各种化学反应,包括:

氧化: 桦木醛可以使用高锰酸钾或三氧化铬等氧化剂进一步氧化成桦木酸。

还原: 桦木醛的还原可以使用硼氢化钠等还原剂生成桦木醇或其他还原衍生物。

常用试剂和条件:

氧化: 高锰酸钾、三氧化铬、琼斯试剂。

还原: 硼氢化钠、氢化锂铝。

取代: 各种亲核试剂取决于所需的产物.

主要生成产物:

氧化: 桦木酸。

还原: 桦木醇。

取代: 各种取代衍生物取决于所使用的亲核试剂.

科学研究应用

Biological Applications

1,1-Di(propan-2-yl)guanidine has been investigated for its biological properties, particularly its antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial effects against various bacterial and fungal strains. This property makes it a candidate for development into new antimicrobial agents.

Anticancer Activity

Studies have shown that this compound may induce apoptosis in cancer cells. The mechanisms by which it exerts these effects are still under investigation but suggest a promising avenue for cancer treatment development.

Industrial Applications

The compound's unique properties also lend themselves to industrial applications:

- Pharmaceutical Development: Used as a precursor in the synthesis of other bioactive compounds.

- Materials Science: Potential applications in creating new materials with specific chemical properties.

Comparative Analysis of Guanidine Derivatives

To understand the unique features of this compound, it is useful to compare it with other related guanidine derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,3-Dimethylguanidine | Structure | Known for strong basicity; used in pharmaceuticals. |

| Biguanide | Structure | Used as an antidiabetic agent; exhibits different activities. |

| 2-Methylguanidine | Structure | Less sterically hindered; shows different reactivity patterns. |

| 1-(Diethylamino)-3-methylguanidine | Structure | Similar basicity with different steric properties affecting reactivity. |

The structural uniqueness of this compound contributes to its specific steric hindrance and electronic properties, influencing its reactivity compared to other guanidine derivatives.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various guanidine derivatives demonstrated that this compound exhibited significant activity against specific bacterial strains, suggesting its potential use as a lead compound in antibiotic development.

Case Study 2: Cancer Research

In another study focusing on anticancer properties, researchers found that this compound could effectively induce apoptosis in cultured cancer cells. This effect was linked to the compound's ability to interact with cellular pathways involved in cell survival.

作用机制

桦木醛通过多种分子途径发挥其作用:

抗癌活性: 通过激活凋亡的内在途径诱导癌细胞凋亡。这包括激活半胱天冬酶和从线粒体中释放细胞色素 c。

抗菌活性: 通过破坏细胞膜完整性和干扰必需的代谢过程抑制细菌和真菌的生长。

相似化合物的比较

桦木醛在结构上与其他三萜类化合物相似,如桦木醇、桦木酸和桦木酮酸。它在醛官能团方面独一无二,赋予其独特的化学反应性和生物活性。

类似化合物:

桦木醇: 桦木醛的前体,大量存在于桦树皮中。

桦木酸: 桦木醛的氧化形式,具有强大的抗癌特性。

桦木酮酸: 从桦木醇合成桦木醛的中间体

桦木醛独特的特性和多样的应用使其成为科学研究和工业应用中备受关注的化合物。

生物活性

1,1-Di(propan-2-yl)guanidine, a member of the guanidine class of compounds, has garnered attention for its diverse biological activities. Its molecular formula is C7H17N3, and it features two propan-2-yl groups attached to a central guanidine structure. This unique arrangement contributes to its chemical properties and biological interactions, making it a candidate for various applications in medicinal chemistry and materials science.

The compound exhibits significant nucleophilicity due to the electron-donating nature of the propan-2-yl groups. This characteristic enhances its reactivity in organic synthesis and biological interactions. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 143.23 g/mol |

| CAS Number | 104919-92-8 |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)N(C(C)C)C(=N)N |

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : It has shown efficacy against various bacteria and fungi by disrupting cell membrane integrity and interfering with metabolic processes .

- Anti-inflammatory Properties : The compound modulates inflammatory pathways, potentially inhibiting key signaling molecules involved in inflammation.

- Anticancer Effects : Studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways, including caspase activation and mitochondrial cytochrome c release.

The biological mechanisms underlying these activities are multifaceted:

- Antimicrobial Mechanism : The compound's interaction with microbial membranes leads to increased permeability and subsequent cell death.

- Anti-inflammatory Mechanism : It inhibits pathways mediated by proteins such as Akt and MAPK, reducing inflammatory responses.

- Anticancer Mechanism : By triggering apoptosis, this compound engages cellular pathways that lead to programmed cell death, which is crucial in cancer therapy.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity :

-

Research on Anti-inflammatory Effects :

- In vitro assays demonstrated that treatment with the compound significantly reduced pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS).

- Investigation into Anticancer Properties :

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other guanidine derivatives:

| Compound Name | Activity Type | Unique Features |

|---|---|---|

| 1,3-Dimethylguanidine | Antimicrobial | Known for strong basicity |

| Biguanide | Antidiabetic | Exhibits different biological activities |

| 2-Methylguanidine | Variable reactivity | Less sterically hindered |

| 1-(Diethylamino)-3-methylguanidine | Similar basicity | Different steric properties affecting reactivity |

The structural differences among these compounds influence their reactivity and biological interactions significantly.

属性

IUPAC Name |

1,1-di(propan-2-yl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3/c1-5(2)10(6(3)4)7(8)9/h5-6H,1-4H3,(H3,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPAUGFDCXHHMCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274494 |

Source

|

| Record name | 1,1-di(propan-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104919-92-8 |

Source

|

| Record name | 1,1-di(propan-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。